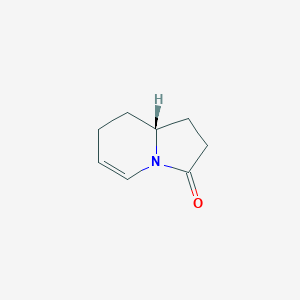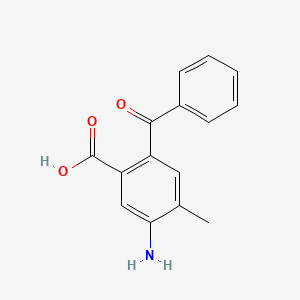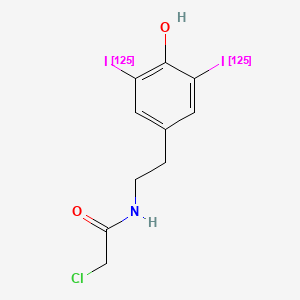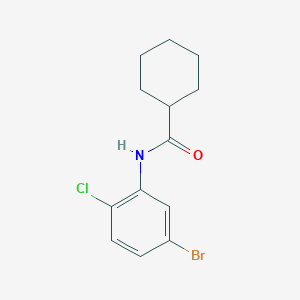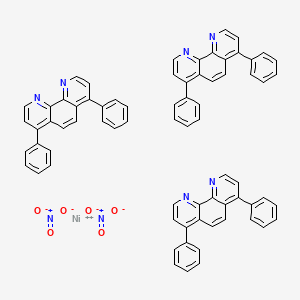
Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate involves the reaction of nickel(II) nitrate with 4,7-diphenyl-1,10-phenanthroline in an appropriate solvent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the nickel center’s oxidation state, affecting the compound’s overall properties.
Substitution: Ligand substitution reactions can occur, where the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and appropriate pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of higher oxidation state nickel complexes, while reduction may produce lower oxidation state complexes .
科学研究应用
Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying coordination chemistry and the behavior of nickel complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, including catalysis and material science
作用机制
The mechanism by which Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate exerts its effects involves its ability to form stable coordination complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the nickel center .
相似化合物的比较
Similar Compounds
- Nickel(2+), tris(1,10-phenanthroline-N1,N10)-, dinitrate
- Nickel(2+), tris(2,2’-bipyridine-N1,N1’)-, dinitrate
- Nickel(2+), tris(4,4’-dimethyl-2,2’-bipyridine-N1,N1’)-, dinitrate
Uniqueness
Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)-, (OC-6-11)-, dinitrate is unique due to the presence of 4,7-diphenyl-1,10-phenanthroline ligands, which provide distinct steric and electronic properties compared to other similar compounds.
属性
CAS 编号 |
38780-90-4 |
|---|---|
分子式 |
C72H48N8NiO6 |
分子量 |
1179.9 g/mol |
IUPAC 名称 |
4,7-diphenyl-1,10-phenanthroline;nickel(2+);dinitrate |
InChI |
InChI=1S/3C24H16N2.2NO3.Ni/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3)4;/h3*1-16H;;;/q;;;2*-1;+2 |
InChI 键 |
VIACREPMAZOELJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


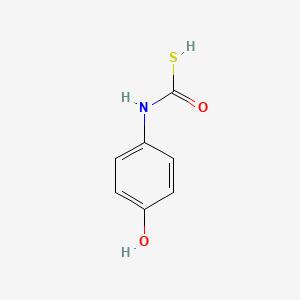
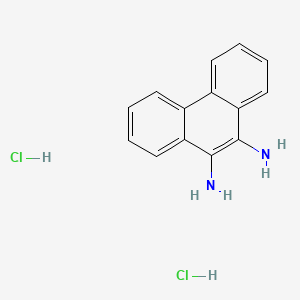

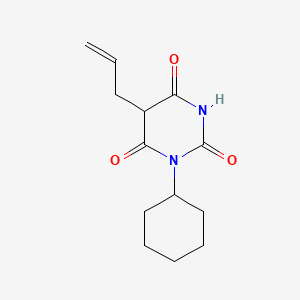
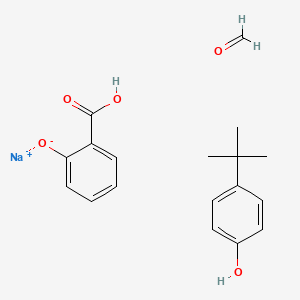
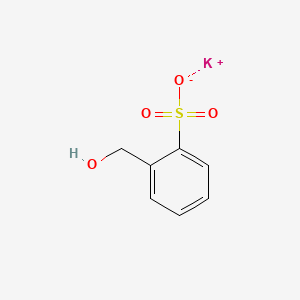

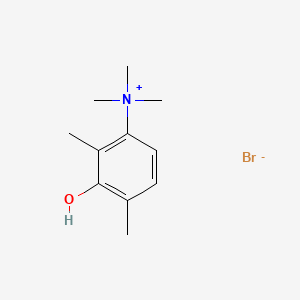
![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)
